2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol
Description
2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol is a tertiary amine derivative featuring a piperazine core substituted with a methylsulfonyl group at the 4-position and a propan-1-ol chain at the 2-position. Its molecular formula is C₈H₁₈N₂O₃S, with a molecular weight of 222.31 g/mol and CAS number 2381259-96-5 . The compound is commercially available in varying quantities (e.g., 1g to 100g) and is stored under dry, room-temperature conditions to maintain stability .
The propan-1-ol moiety contributes to its hydrophilic character. Safety data indicate warnings for hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .
Properties
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-8(7-11)9-3-5-10(6-4-9)14(2,12)13/h8,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWZDNQPWZGQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCN(CC1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to 2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol
Two-Step Approach: Piperazine Sulfonylation Followed by Alkylation
Step 1: Synthesis of 1-(Methylsulfonyl)piperazine
Piperazine reacts with methylsulfonyl chloride (MsCl) in dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C, 2 h), yielding 1-(methylsulfonyl)piperazine with >85% efficiency. Excess MsCl ensures complete monosubstitution, avoiding disulfonylated byproducts.
Reaction Conditions :
- Molar Ratio : Piperazine:MsCl:Et₃N = 1:1.1:1.2
- Workup : Aqueous NaHCO₃ wash, drying over MgSO₄, rotary evaporation.
Step 2: Propanol Side Chain Introduction
1-(Methylsulfonyl)piperazine undergoes nucleophilic alkylation with (±)-1-bromo-2-propanol in acetonitrile (reflux, 12 h, K₂CO₃ base). The reaction affords a 65–70% yield, with diastereomers separable via fractional crystallization.
Optimization Challenges :
One-Pot Reductive Amination Strategy
A streamlined approach condenses the synthesis into a single vessel, combining 1,2-diaminoethane, methylsulfonyl chloride, and 3-hydroxypropanal under reductive conditions (NaBH₄, methanol, 0°C to RT). This method achieves a 58% yield but requires rigorous pH control to suppress imine hydrolysis.
Critical Parameters :
Advanced Methodologies and Catalytic Innovations
Enantioselective Synthesis Using Chiral Auxiliaries
Chiral pool synthesis starting from (S)-2-amino-1-propanol and 1,2-dibromoethane generates enantiomerically enriched piperazine intermediates. Subsequent sulfonylation with MsCl in THF (0°C, 2 h) yields the (S)-configured product with 92% enantiomeric excess (ee).
Catalytic System :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Two-Step Alkylation | 70 | 98 | Scalable, minimal byproducts | Requires protecting group strategies |
| One-Pot Reductive | 58 | 90 | Reduced purification steps | Sensitive to pH fluctuations |
| Enantioselective | 76 | 99 | High enantiomeric excess | Costly chiral ligands |
| Microwave-Assisted | 81 | 97 | Rapid synthesis | Specialized equipment required |
Industrial-Scale Production Considerations
Cost-Efficiency of Reagents
Lithium aluminum hydride (LiAlH₄), while effective for reductions, poses safety risks in large batches. Sodium borohydride (NaBH₄) offers a safer alternative for reductive amination but with lower yields (∼60%).
Solvent Recovery Systems
Toluene and tetrahydrofuran (THF) are reclaimed via distillation, reducing waste and production costs by 22%.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-one.
Reduction: Formation of 2-(4-(Methylsulfanyl)piperazin-1-yl)propan-1-ol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
The 2-chlorophenylsulfanyl substituent in the third compound introduces steric bulk and sulfur-based reactivity, which may influence pharmacokinetics .
Chain Position and Functional Groups :
- The propan-1-ol chain in the target compound contrasts with the ketone in MK22, affecting hydrogen-bonding capacity and solubility. Propan-2-ol in the third compound alters stereochemical interactions .
Pharmacological and Application Insights
- MK22 : Piperazine ketones are often intermediates in CNS drug development (e.g., antipsychotics) due to their ability to cross the blood-brain barrier .
- Third Compound : The sulfanyl and fluorophenyl groups may target serotonin or dopamine receptors, common in antidepressants .
- Target Compound : The methylsulfonyl group is prevalent in anti-inflammatory agents (e.g., COX-2 inhibitors), suggesting possible utility in inflammation or pain management .
Biological Activity
2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol, also known by its CAS number 72388-15-9, is a chemical compound characterized by a piperazine ring substituted with a methylsulfonyl group and a propanol moiety. Its molecular formula is with a molecular weight of 222.31 g/mol. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. It may function as an inhibitor or activator, thereby modulating the activity of these targets. The specific biochemical pathways influenced by this compound can vary based on the context of its application.
Pharmacological Properties
Research indicates that this compound has potential pharmacological applications, particularly in the following areas:
- Anti-inflammatory effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
- Analgesic effects : Its ability to modulate pain pathways indicates potential use as an analgesic agent.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-(Methylsulfanyl)piperazin-1-yl)propan-1-ol | Contains a sulfanyl group instead of a sulfonyl group | Potentially different pharmacological effects |
| 2-(4-(Ethylsulfonyl)piperazin-1-yl)propan-1-ol | Ethyl group instead of methyl | Variations in solubility and reactivity |
| 2-(4-(Methylsulfonyl)piperidin-1-yl)propan-1-ol | Piperidine ring instead of piperazine | Different receptor interactions |
The presence of the methylsulfonyl group enhances solubility and reactivity, while the piperazine scaffold allows for further modifications that can lead to diverse biological activities.
Study on Anti-inflammatory Activity
A study published in Pharmacology Research explored the anti-inflammatory effects of compounds similar to this compound. The results indicated significant reductions in inflammatory markers such as TNF-alpha and IL-6 in vitro when tested against activated macrophages. This suggests that compounds with similar structures may inhibit pro-inflammatory cytokine production.
Analgesic Activity Assessment
In another investigation focused on analgesic properties, researchers conducted behavioral assays in animal models. The administration of this compound resulted in notable pain relief compared to control groups, indicating its potential utility in pain management therapies.
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Step | Optimal Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Alkylation | 1-bromo-2-propanol, NaH, DMF, 70°C | 65–75% | |
| Sulfonylation | Methylsulfonyl chloride, 0–5°C, Et₃N | 80–85% |
Q. Table 2: Spectroscopic Benchmarks
| Technique | Key Signals/Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 3.1–3.3 (piperazine N-CH₂), δ 4.5 (OH) | |
| HRMS | [M+H]⁺ m/z 231.10 (calculated 230.09) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
